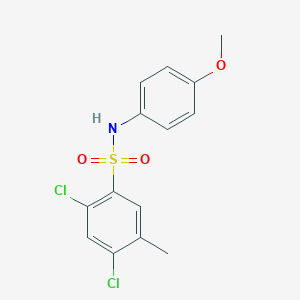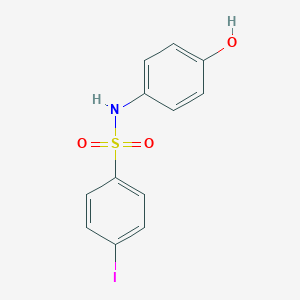
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide, also known as DOTBF, is a chemical compound that has been studied for its potential use in scientific research. DOTBF is a sulfonamide derivative that has been synthesized through a multi-step process. The compound has been found to have a unique mechanism of action and has shown promise in several areas of research.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is based on its ability to bind to and block the 5-HT6 receptor. The 5-HT6 receptor is a G protein-coupled receptor that is primarily expressed in the brain. It has been implicated in several neurological disorders, including Alzheimer's disease, schizophrenia, and depression. By blocking the 5-HT6 receptor, this compound has been found to modulate several neurotransmitter systems, including dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter systems and the inhibition of cancer cell growth. In neuroscience, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In cancer research, this compound has been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in lab experiments is its potency and selectivity for the 5-HT6 receptor. This makes it a useful tool for studying the role of the 5-HT6 receptor in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are several future directions for research on 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide and related compounds. One area of research is the development of more potent and selective 5-HT6 receptor antagonists for use in neuroscience and drug discovery. Another area of research is the investigation of the potential therapeutic applications of this compound in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of 2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form 2,5-dimethoxyphenylacetonitrile. This compound is then reacted with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to form the corresponding imine. The imine is then reduced with sodium borohydride to form the corresponding amine, which is further reacted with 9-oxo-6,7,8,9-tetrahydrodibenzofuran-2-sulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been studied for its potential use in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a potent and selective antagonist of the 5-HT6 receptor, which has been implicated in several neurological disorders. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. In drug discovery, this compound has been used as a starting point for the development of novel compounds with improved activity and selectivity.
Propiedades
Fórmula molecular |
C20H19NO6S |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2,5-dimethoxy-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO6S/c1-25-13-7-9-17(26-2)19(11-13)28(23,24)21-12-6-8-16-14(10-12)20-15(22)4-3-5-18(20)27-16/h6-11,21H,3-5H2,1-2H3 |
Clave InChI |
AIPCQWNZIUQADU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
